1,1'-Biphenyl, 4-(4-bromobutoxy)-4'-methoxy-
Description
Synthesis Analysis
The synthesis of (E)-1-(2-(4-bromobutoxy)-6-hydroxy-4-methoxyphenyl-3-phenylprop-2-en-1-one is described in the first paper, where the starting material pinostrobin is used. The synthesis involves opening the tetrahydropyran cycle in acetone under heating, with a mixture of components reacting for 16 hours in the presence of potassium carbonate (K2CO3) and 1,4-dibromobutane. The reaction does not proceed successfully with other bases such as cesium carbonate or triethylamine, indicating the specificity of the reaction conditions required for successful synthesis. The product is a yellow powder with a melting point range of 83.7–86.6 °C .
Molecular Structure Analysis
The molecular structure of the synthesized compound was confirmed using elemental analysis, IR, and NMR spectroscopy. X-ray diffraction analysis revealed that the hydrogen atoms in the C8=C9 bond are in a transconformation. The phenyl rings in the molecule are relatively flat and are rotated by 14.3° with respect to each other. An intramolecular hydrogen bond is present, which is characterized by specific distances and angles as detailed in the first paper .
Chemical Reactions Analysis
The formation of the compound can be attributed to the ease of the retro-Michael reaction of the pyran ring, followed by O-alkylation of the resulting chalcone. The specificity of the reaction to the base used is noted, with only potassium carbonate leading to the successful formation of the compound. This suggests a particular mechanism that is facilitated by the presence of potassium carbonate .
Physical and Chemical Properties Analysis
The physical properties of the compound include its appearance as a yellow powder and its melting point range. The chemical properties are inferred from the structural analysis, which indicates the presence of an intramolecular hydrogen bond that could influence the compound's reactivity and interactions. The electronic properties, such as bandgap energies and electrophilic site strength, are not discussed in the provided papers but are typically investigated using computational methods such as density functional theory, as seen in the second paper for a related compound .
properties
IUPAC Name |
1-(4-bromobutoxy)-4-(4-methoxyphenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO2/c1-19-16-8-4-14(5-9-16)15-6-10-17(11-7-15)20-13-3-2-12-18/h4-11H,2-3,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYDPQQRQUDISX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383556 | |
Record name | 1,1'-Biphenyl, 4-(4-bromobutoxy)-4'-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Biphenyl, 4-(4-bromobutoxy)-4'-methoxy- | |
CAS RN |
130474-47-4 | |
Record name | 1,1'-Biphenyl, 4-(4-bromobutoxy)-4'-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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